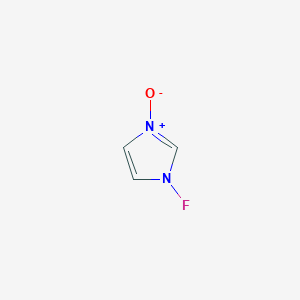![molecular formula C37H25N3O9 B14195931 1,1',1''-{Methanetriyltris[(4,1-phenylene)oxy]}tris(4-nitrobenzene) CAS No. 853913-08-3](/img/structure/B14195931.png)
1,1',1''-{Methanetriyltris[(4,1-phenylene)oxy]}tris(4-nitrobenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’,1’'-{Methanetriyltris[(4,1-phenylene)oxy]}tris(4-nitrobenzene) is a complex organic compound characterized by its unique structure, which includes three nitrobenzene groups connected via a methanetriyl bridge to a central phenylene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-{Methanetriyltris[(4,1-phenylene)oxy]}tris(4-nitrobenzene) typically involves a multi-step process. One common method includes the reaction of 4-nitrophenol with a trihalogenated methane derivative under basic conditions to form the desired product. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
1,1’,1’'-{Methanetriyltris[(4,1-phenylene)oxy]}tris(4-nitrobenzene) can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The phenylene rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Oxidation: The compound can be oxidized under strong oxidative conditions to form quinones.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Major Products
Reduction: Amino derivatives of the original compound
Substitution: Nitro or halogen-substituted derivatives
Oxidation: Quinone derivatives
科学的研究の応用
1,1’,1’'-{Methanetriyltris[(4,1-phenylene)oxy]}tris(4-nitrobenzene) has several scientific research applications:
Materials Science: Used in the development of advanced materials with specific electronic and optical properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of dyes, pigments, and other chemical intermediates.
作用機序
The mechanism of action of 1,1’,1’'-{Methanetriyltris[(4,1-phenylene)oxy]}tris(4-nitrobenzene) involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, potentially leading to biological effects. The phenylene core provides structural stability and influences the compound’s overall reactivity.
類似化合物との比較
Similar Compounds
1,1’,1’'-[Methanetriyltris(oxy)]tribenzene: Similar structure but lacks the nitro groups, resulting in different reactivity and applications.
1,1’,1’'-(nitrilotris(benzene-4,1-diyl))triethanone: Contains a nitrilotris core instead of a methanetriyl core, leading to variations in chemical behavior.
Uniqueness
1,1’,1’'-{Methanetriyltris[(4,1-phenylene)oxy]}tris(4-nitrobenzene) is unique due to the presence of multiple nitro groups, which impart distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific redox behavior and interactions with other chemical species.
特性
CAS番号 |
853913-08-3 |
|---|---|
分子式 |
C37H25N3O9 |
分子量 |
655.6 g/mol |
IUPAC名 |
1-[bis[4-(4-nitrophenoxy)phenyl]methyl]-4-(4-nitrophenoxy)benzene |
InChI |
InChI=1S/C37H25N3O9/c41-38(42)28-7-19-34(20-8-28)47-31-13-1-25(2-14-31)37(26-3-15-32(16-4-26)48-35-21-9-29(10-22-35)39(43)44)27-5-17-33(18-6-27)49-36-23-11-30(12-24-36)40(45)46/h1-24,37H |
InChIキー |
UPSPTTRNBAPBHQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC5=CC=C(C=C5)[N+](=O)[O-])OC6=CC=C(C=C6)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(Bromomethyl)-2-methoxy-1,3-bis[(propan-2-yl)oxy]benzene](/img/structure/B14195849.png)
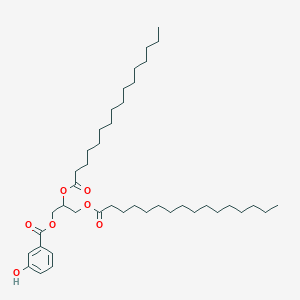
![4-Ethoxy-6-(4-fluoro-2-methylphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14195860.png)
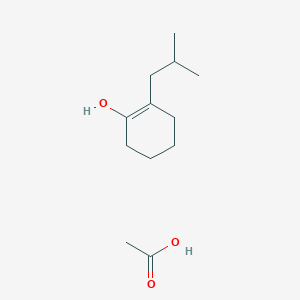

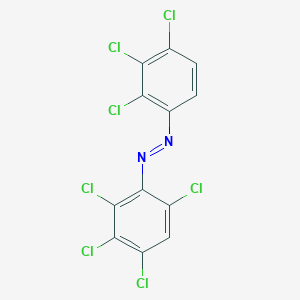
![1-Butyl-1,2,3,4-tetrahydrobenzo[h]quinoline-6-carbaldehyde](/img/structure/B14195884.png)
![(2,4-Dihydroxyphenyl)[4-(dodecyloxy)-2-hydroxyphenyl]methanone](/img/structure/B14195893.png)
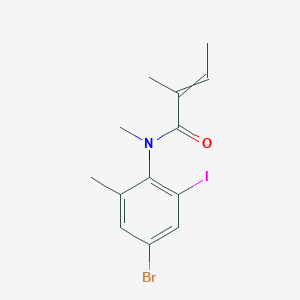
![1-Pentanone, 1-[1,2'-binaphthalen]-3'-yl-](/img/structure/B14195908.png)

![2-[4-(5-Bromopentanoyl)piperazin-1-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B14195922.png)
